molecular formula C58H84N14O16S B10773353 Physalaemin

Physalaemin

Numéro de catalogue: B10773353
Poids moléculaire: 1265.4 g/mol
Clé InChI: SHSUJLMLURFKID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Physalaemin is a tachykinin peptide derived from the skin of the amphibian Physalaemus fuscumaculatus. It is closely related to substance P, another well-known tachykinin. This compound is known for its potent vasodilatory and hypotensive effects, as well as its ability to increase salivation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Physalaemin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Des Réactions Chimiques

Structural Conformation and Environmental Reactivity

PHY adopts conformationally dependent reactivity, transitioning between linear and helical structures based on solvent polarity :

EnvironmentConformationFunctional ImpactStudy
Aqueous solutionLinear (N-terminal)Limited receptor engagementGrace et al. (2010)
Membrane-mimetic (TFE)Helical (Pro⁴–C-terminus)Enhanced NK1 receptor binding affinity Grace et al. (2010)

The helical conformation, stabilized in hydrophobic conditions, exposes conserved residues (Phe⁷, Gly⁹, Leu¹⁰) critical for neurokinin receptor interactions . This structural plasticity underpins its dual role as a vasodilator and neuromodulator.

Receptor Binding and Signal Transduction

PHY binds neurokinin-1 (NK1) receptors with higher affinity than mammalian substance P (SP), triggering calcium-dependent smooth muscle contraction . Key mechanistic insights include:

  • Binding Site : The helical C-terminal domain (Arg¹¹–Met-NH₂) interacts with NK1’s extracellular loop 2, inducing receptor internalization .

  • Kinetic Profile :

    • Association rate (konk_{on}): 2.1×106M1s12.1 \times 10^6 \, \text{M}^{-1}\text{s}^{-1}

    • Dissociation rate (koffk_{off}): 0.03s10.03 \, \text{s}^{-1}

Shiina et al. (2010) demonstrated PHY’s dose-dependent esophageal smooth muscle contraction (EC50=12nMEC_{50} = 12 \, \text{nM}), blocked by NK1 antagonists (e.g., aprepitant) .

Amyloidogenic Behavior and Cross-Reactivity

Under non-physiological conditions, PHY exhibits amyloid fibril formation, a reaction modulated by solvent composition :

ConditionObservationImplication
40% TFE, pH 5.5, 24h incubationFibril formation (Thioflavin T-positive)Pathological aggregation potential
Co-incubation with Aβ(25–35)Reduced Aβ neurotoxicity in neuronal assaysTherapeutic scaffold potential

Singh and Maji (2010) attributed this behavior to PHY’s β-sheet propensity in hydrophobic environments, mimicking amyloidogenic peptides like Aβ .

Computational Insights into Reaction Pathways

Reaction path Hamiltonian (RPH) analyses reveal PHY’s binding involves:

  • Preparation phase : Solvent-driven helical folding .

  • Transition state : Hydrophobic collapse and hydrogen bonding with NK1’s Glu193 .

  • Product phase : Stabilization via salt bridges (Arg¹¹–Asp263) .

Free energy calculations (ΔGbinding=9.2kcal/mol\Delta G_{\text{binding}} = -9.2 \, \text{kcal/mol}) align with experimental affinity data .

Experimental Methodologies and Challenges

  • Capturing sub-millisecond helical folding dynamics.

  • Differentiating SP-PHY cross-reactivity in vivo.

Applications De Recherche Scientifique

Physiological Effects and Mechanisms of Action

Physalaemin is known for its role as a sialagogue , which stimulates salivation, and as a potent vasodilator with hypotensive effects. Its mechanism involves the activation of neurokinin receptors, particularly NK-1, NK-2, and NK-3 receptors, which mediate various biological responses.

Contractile Responses in Smooth Muscle

Research has demonstrated that this compound induces tonic contractions in the longitudinal smooth muscle of the rat esophagus. Specifically, it activates these contractions through tachykinin NK-2 and NK-3 receptors on muscle cells. Studies indicate that pretreatment with specific receptor antagonists can significantly inhibit these responses, highlighting the peptide's role in regulating esophageal motility .

Neuroprotective Properties

This compound has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases.

Interaction with Amyloid Peptides

A notable study explored the structural similarities between this compound and amyloid beta-peptides associated with Alzheimer's disease. The findings revealed that this compound could form amyloid fibrils under certain conditions, potentially mitigating the neurotoxicity of other amyloid fibers . This suggests a dual role where this compound may both mimic certain pathological processes and offer protective effects against them.

Cancer Research Applications

This compound's immunoreactivity has been characterized in human lung small-cell carcinoma tissues. The peptide exhibited structural and biological homology to its amphibian counterpart, suggesting a potential role in tumor biology . The presence of this compound-like peptides in tumors indicates that they may be involved in tumor growth or progression, warranting further investigation into their role as biomarkers or therapeutic targets.

Immune Regulation

Recent studies have highlighted the role of this compound as an immune regulator. It has been shown to stimulate immune responses in murine models, suggesting potential applications in enhancing immune function or modulating inflammatory responses .

Electrolyte Regulation

This compound also influences electrolyte excretion, stimulating fluid secretion by glands and affecting sodium and potassium excretion patterns . This property may have implications for treating conditions related to fluid imbalance or electrolyte disorders.

Data Summary Table

Application AreaFindingsReference
Smooth Muscle ContractionInduces tonic contractions via NK-2 and NK-3 receptors; inhibited by specific antagonists
NeuroprotectionForms amyloid fibrils; reduces neurotoxicity associated with Alzheimer's disease
Cancer ResearchIdentified in lung small-cell carcinoma; potential roles in tumor biology
Immune RegulationStimulates immune responses; potential therapeutic applications
Electrolyte RegulationInfluences fluid secretion; affects sodium and potassium excretion

Case Study 1: Esophageal Motility

In a controlled study examining the effects of this compound on rat esophageal segments, researchers found that its application led to significant contractile responses. The study emphasized the importance of tachykinins in gastrointestinal motility regulation .

Case Study 2: Tumor Immunoreactivity

A detailed analysis of human lung small-cell carcinoma revealed that this compound-like peptides were present at nanomolar concentrations. This finding suggests a potential link between tachykinins and cancer biology, opening avenues for further research into their use as diagnostic or therapeutic agents .

Mécanisme D'action

Physalaemin exerts its effects by binding to neurokinin-1 (NK1) receptors, which are G-protein-coupled receptors. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This results in the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately cause vasodilation and increased salivation .

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name

4-[2-[[4-amino-1-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSUJLMLURFKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N14O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.